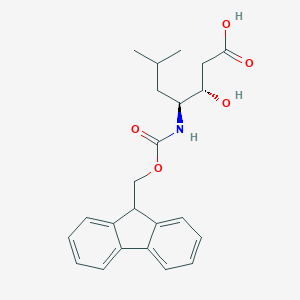
(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid” is a chemical compound with the molecular formula C23H27NO5 . It is also known by other names such as Fmoc-L-Statine and Fmoc-STA-OH .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Detailed information about its synthesis can be found in scientific literature .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can be studied using various analytical techniques .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 397.5 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 9 .
Wissenschaftliche Forschungsanwendungen
Phosphonic Acid Applications
Phosphonic acids, due to their structural analogy with phosphate groups, find extensive applications across chemistry, biology, and physics. They are employed for their bioactive properties (as drugs or pro-drugs), bone targeting, designing of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The synthesis methods of phosphonic acids, including dealkylation of dialkyl phosphonates, highlight their importance in numerous research projects (Sevrain et al., 2017).
Antioxidant Properties and Applications
Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant activities, which are closely studied for their structure-activity relationships (SARs). The presence of an unsaturated bond on the side chain of HCAs is crucial for their activity, indicating how structural features impact their biological efficacy. Such studies can guide the optimization of molecular leads for managing oxidative stress-related diseases, potentially aligning with research on structurally complex compounds like the one (Razzaghi-Asl et al., 2013).
Application in Peptide Studies
The spin label amino acid TOAC has been applied in studies of peptides, illustrating the use of specific amino acids for analyzing peptide secondary structure and dynamics. The incorporation of TOAC into peptides, thanks to its rigid cyclic structure, allows for detailed EPR spectroscopy studies, among other techniques. This highlights the potential for structurally unique amino acids to contribute to the understanding of peptide behavior and structure (Schreier et al., 2012).
Levulinic Acid in Drug Synthesis
Levulinic acid, with its carbonyl and carboxyl functional groups, demonstrates flexibility in drug synthesis, reducing costs and simplifying synthesis steps. Its application spans cancer treatment, medical materials, and other fields, showcasing the versatility of certain carboxylic acids in medicine. This parallels the potential versatility of the specified compound in scientific research, given its functional groups and structural complexity (Zhang et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUYYODGVQXZAY-SFTDATJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373249 |
Source


|
| Record name | Fmoc-L-Statine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid | |
CAS RN |
158257-40-0 |
Source


|
| Record name | Fmoc-L-Statine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

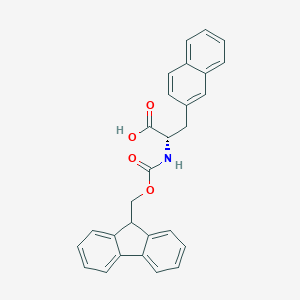
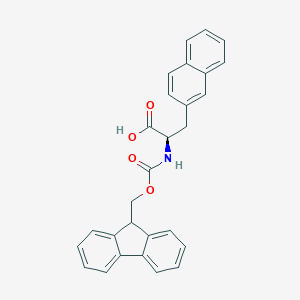
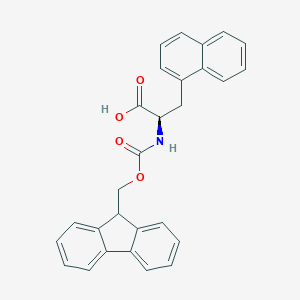

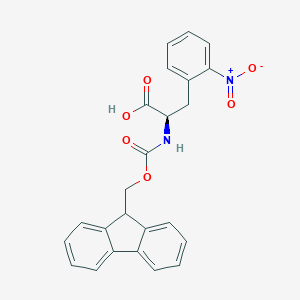
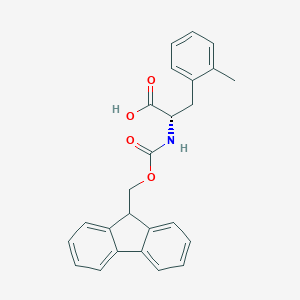
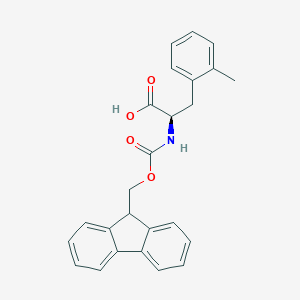

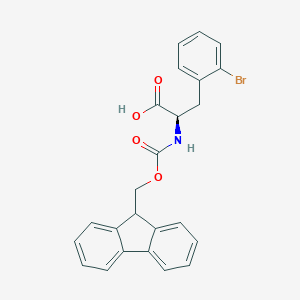

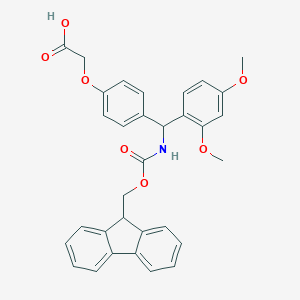

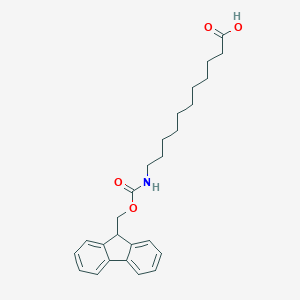
![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)